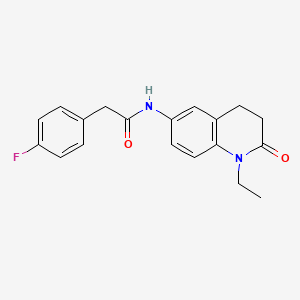

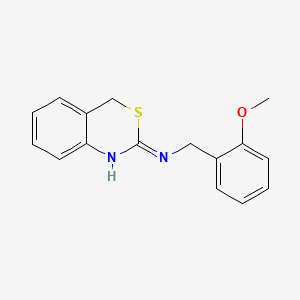

N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

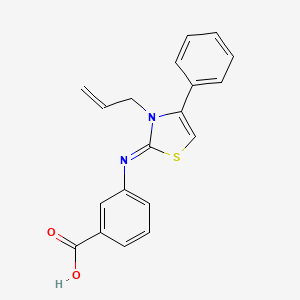

“N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine” seems to be a complex organic compound. It likely belongs to a class of compounds known as phenethylamines, which are organic compounds containing a phenethylamine moiety, which consists of a phenyl group substituted at the second position by an ethan-1-amine .

Synthesis Analysis

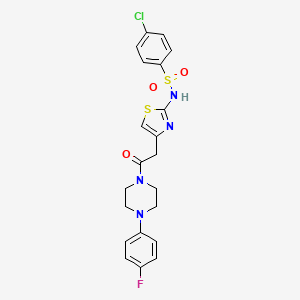

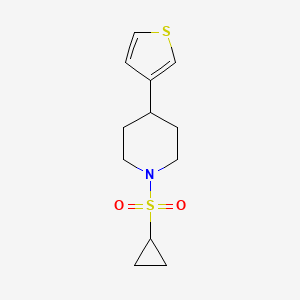

The synthesis of similar compounds typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions. For example, Schiff base derivatives have been synthesized from reactions involving benzenesulfonamide precursors.

Molecular Structure Analysis

The molecular structure of compounds similar to “N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine” has been extensively studied using techniques such as X-ray crystallography. These studies reveal that the compound’s structure is stabilized by hydrogen bonds and π-π interactions, contributing to its stability and reactivity.

Chemical Reactions Analysis

Benzenesulfonamides, including similar compounds, undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes. These reactions are crucial for the development of materials with potential applications in photodynamic therapy and as photosensitizers.

Applications De Recherche Scientifique

Psychedelic Research

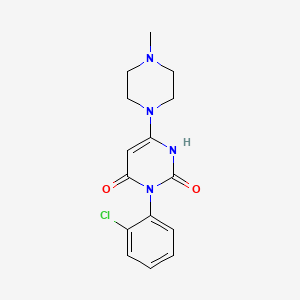

The compound’s structural modifications, particularly the introduction of the N-2-methoxybenzyl group, have led to a new series of compounds known as NBOMe-drugs. These derivatives exhibit potent psychedelic effects. Researchers have investigated their in vitro toxicity profile, especially in comparison to their non-modified counterparts (mescaline, 2C-N, and 2C-B). Notably, the presence of the N-2-methoxybenzyl group significantly increases the cytotoxicity of these compounds in cell lines, with NBOMe drugs showing lower EC50 values .

Neuroprotection Studies

Given the compound’s structural resemblance to mescaline, it has been explored for potential neuroprotective effects. Researchers have investigated its impact on neuronal cell lines (such as SH-SY5Y) to assess its ability to mitigate oxidative stress, maintain cellular energy balance, and protect against neurotoxicity .

Hepatotoxicity Assessment

The liver is a crucial organ for drug metabolism and detoxification. Studies have evaluated the hepatocytotoxicity of N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine using HepG2 cell lines. Researchers examined metabolic pathways, oxidative stress, and energy-related processes to understand its potential impact on liver health .

Structure-Activity Relationship (SAR) Investigations

Researchers have explored the relationship between the compound’s structure and its biological activity. Specifically, they’ve analyzed the impact of the N-2-methoxybenzyl group on cytotoxicity and lipophilicity. Understanding SAR helps in designing safer and more effective derivatives .

Pharmacological Profiling

Studies have investigated the compound’s interactions with various receptors, transporters, and enzymes. These investigations provide insights into its potential therapeutic targets and mechanisms of action. Pharmacological profiling informs drug development and optimization .

Chemical Synthesis and Derivatives

Beyond its biological activities, researchers have explored synthetic strategies to obtain N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine and related derivatives. These efforts contribute to the development of novel compounds with improved properties .

Mécanisme D'action

Propriétés

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1,4-dihydro-3,1-benzothiazin-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-19-15-9-5-3-6-12(15)10-17-16-18-14-8-4-2-7-13(14)11-20-16/h2-9H,10-11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTGMEVWHAMAHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN=C2NC3=CC=CC=C3CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxybenzyl)-4H-3,1-benzothiazin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2624255.png)

![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2624259.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2624268.png)

![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2624270.png)